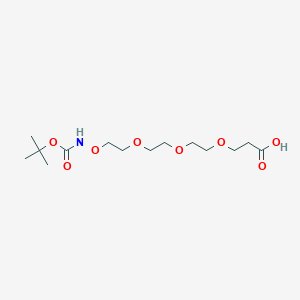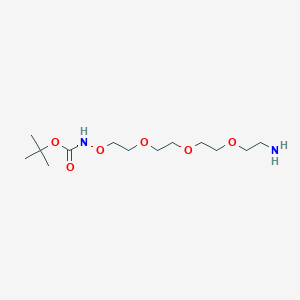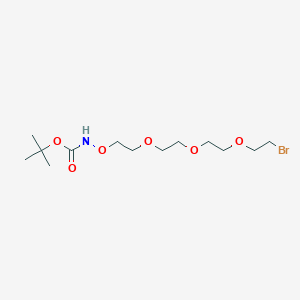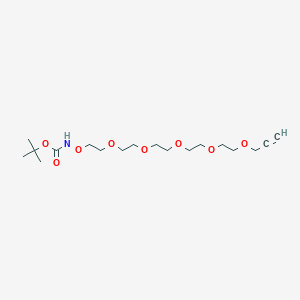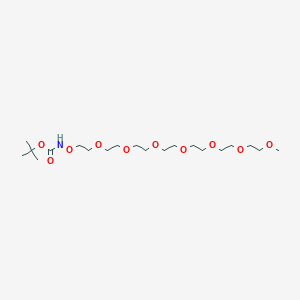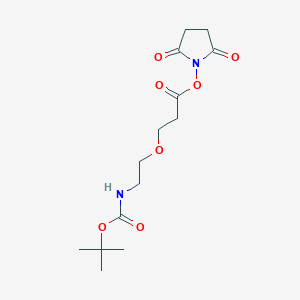
Clorhidrato de Tebaniclina
Descripción general
Descripción
Tebanicline hydrochloride, also known as Ebanicline hydrochloride or ABT-594 hydrochloride, is a modulator of the neuronal nicotinic acetylcholine receptor (nAChR) with potent analgesic activity . It inhibits the binding of cytisine to α4β2 neuronal nAChRs with a Ki of 37 pM . It is a less toxic analog of epibatidine, which is a potent poison dart frog-derived compound .
Molecular Structure Analysis
The molecular formula of Tebanicline hydrochloride is C9H11ClN2O . The molecular weight is 198.65 (free base basis) . The InChI is 1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1 .
Chemical Reactions Analysis
Tebanicline hydrochloride is a nAChR modulator with potent, orally effective analgesic activity . It inhibits the binding of cytisine to α4β2 neuronal nAChRs .
Physical And Chemical Properties Analysis
Tebanicline hydrochloride is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It should be stored in a desiccated condition at a temperature of -20°C .
Aplicaciones Científicas De Investigación
Aplicaciones Analgésicas
El clorhidrato de Tebaniclina, también conocido como ABT-594, es un potente fármaco analgésico sintético nicotínico (no opioide) {svg_1}. Fue desarrollado como un análogo menos tóxico del potente compuesto derivado de la rana venenosa, epibatidina, que es aproximadamente 200 veces más fuerte que la morfina como analgésico {svg_2}. Ha mostrado una potente actividad analgésica contra el dolor neuropático tanto en ensayos con animales como en humanos {svg_3}.
Investigación Neurológica
La Tebaniclina es un agonista parcial en los receptores neuronales de acetilcolina nicotínicos, uniéndose tanto a los subtipos α3β4 como α4β2 {svg_4}. Esto lo convierte en una herramienta valiosa en la investigación neurológica, particularmente en estudios relacionados con el dolor y la adicción.
Desarrollo de Fármacos
Debido a sus potentes efectos analgésicos y su toxicidad relativamente baja, la Tebaniclina ha sido objeto de esfuerzos de desarrollo de fármacos {svg_5}. Aunque se descartó para su desarrollo posterior debido a una incidencia inaceptable de efectos secundarios gastrointestinales {svg_6}, la investigación en este área continúa {svg_7}.
Investigación en Glicobiología
El this compound puede ayudar a los clientes a llevar a cabo investigaciones sobre glicobiología {svg_8}. La glicobiología es el estudio de la estructura, biosíntesis y biología de los sacáridos que se encuentran ampliamente distribuidos en la naturaleza.
Síntesis Química
El this compound se utiliza en la síntesis química debido a su estructura química específica {svg_9}. Su fórmula empírica es C9H11ClN2O {svg_10}.
Control de Calidad y Pruebas
El this compound se utiliza a menudo en entornos de control de calidad y pruebas {svg_11}. Sus propiedades como la solubilidad, las condiciones de almacenamiento y el ensayo son parámetros importantes en estos entornos {svg_12}.
Mecanismo De Acción
Target of Action
Tebanicline hydrochloride, also known as ABT-594, is a potent synthetic nicotinic analgesic drug . Its primary targets are the neuronal nicotinic acetylcholine receptors, specifically the α3β4 and the α4β2 subtypes . These receptors play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
Tebanicline hydrochloride acts as a partial agonist at its target receptors This activation modulates the transmission of pain signals, resulting in potent analgesic activity .
Result of Action
The primary result of Tebanicline hydrochloride’s action is its potent analgesic effects. It has shown significant analgesic activity against neuropathic pain in both animal and human trials . Importantly, it achieves these effects with far less toxicity than its parent compound, epibatidine .
Propiedades
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVARJONEFSAJB-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203564-54-9 | |
| Record name | Tebanicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEBANICLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



